molecular formula C14H16N2OS2 B2571465 5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 1351484-76-8

5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2571465
CAS No.: 1351484-76-8
M. Wt: 292.42
InChI Key: WGFBRILVZFLUSL-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is also known for its distinctive dimethylamino and benzylidene groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is often heated to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular proteins, leading to changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl group in 5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one contributes to its unique chemical properties, such as increased lipophilicity and altered reactivity compared to similar compounds.

Properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-4-16-13(17)12(19-14(16)18)9-10-5-7-11(8-6-10)15(2)3/h5-9H,4H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFBRILVZFLUSL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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